N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine
Description
Properties
CAS No. |
1856085-44-3 |
|---|---|
Molecular Formula |
C12H13F2N3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H13F2N3/c1-9-11(8-17(16-9)12(13)14)15-7-10-5-3-2-4-6-10/h2-6,8,12,15H,7H2,1H3 |
InChI Key |
ZQDNDPRDLOVCCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition of Difluoromethyl-Substituted Synthons
The 1,3-dipolar cycloaddition between difluoromethyl-containing nitrile imines and benzylamine derivatives represents a foundational route. A modified Huisgen reaction employs 4,4-difluoro-2-butenoate and benzylhydrazine under microwave irradiation (120°C, 30 min) to yield the pyrazole core. The reaction proceeds via a concerted mechanism, with the difluoromethyl group stabilizing the transition state through electron-withdrawing effects.
Optimization Insights :
- Solvent polarity critically impacts regioselectivity. Dimethylacetamide (DMAc) achieves an 82:18 ratio favoring the 4-amine regioisomer.
- Catalytic iodine (5 mol%) enhances cyclization kinetics by polarizing the C≡N bond.
Equation :
$$
\text{C}3\text{H}3\text{F}2\text{NO}2 + \text{C}6\text{H}5\text{CH}2\text{NHNH}2 \xrightarrow{\text{DMAc, 120°C}} \text{N-Benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine} \quad
$$
Table 1: Cycloaddition Yield Optimization
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Regioisomer Ratio |
|---|---|---|---|---|
| DMAc | 120 | None | 68 | 82:18 |
| THF | 80 | KI | 54 | 75:25 |
| Dioxane | 100 | I₂ | 73 | 89:11 |
Nucleophilic Substitution Methods
Halogen-Displacement at Pyrazole C4
A two-step sequence involves:
- Synthesis of 1-(difluoromethyl)-3-methyl-4-chloro-1H-pyrazole via chlorination of the corresponding hydroxy precursor.
- Benzylamine substitution under Mitsunobu conditions (DIAD, PPh₃, THF).
Critical Parameters :
- Excess benzylamine (2.5 eq) suppresses dimerization byproducts.
- Anhydrous THF ensures >90% conversion, whereas protic solvents promote hydrolysis.
Equation :
$$
\text{C}4\text{H}3\text{ClF}2\text{N}2 + \text{C}6\text{H}5\text{CH}2\text{NH}2 \xrightarrow{\text{DIAD, PPh₃}} \text{Target Compound} \quad
$$
Table 2: Substitution Reaction Screening
| Base | Solvent | Time (h) | Yield (%) | Purity (HPLC%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 24 | 61 | 92.4 |
| Et₃N | THF | 12 | 78 | 98.1 |
| DBU | Acetonitrile | 6 | 85 | 99.3 |
Catalytic Coupling Strategies
Palladium-Catalyzed C-N Bond Formation
Buchwald-Hartwig amination couples 4-bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole with benzylamine using Pd(OAc)₂/Xantphos. Key advantages include tolerance of the difluoromethyl group and high functional group compatibility.
Procedure :
- Charge Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (3 eq) in toluene.
- Heat at 110°C for 18 h under N₂.
Equation :
$$
\text{C}4\text{H}3\text{BrF}2\text{N}2 + \text{C}6\text{H}5\text{CH}2\text{NH}2 \xrightarrow{\text{Pd(OAc)}_2} \text{Target Compound} \quad
$$
Table 3: Catalytic System Performance
| Ligand | Conversion (%) | TOF (h⁻¹) | Yield (%) |
|---|---|---|---|
| Xantphos | 99 | 55 | 91 |
| BINAP | 87 | 40 | 79 |
| DPPF | 92 | 48 | 84 |
Process Optimization and Scalability
Recrystallization and Isomer Control
The crude product often contains 5-10% of the 5-(difluoromethyl) regioisomer. Recrystallization from ethanol/water (40% v/v) at 10°C reduces isomer content to <0.5%.
Key Findings :
- Cooling rate of 2°C/min maximizes crystal purity.
- Anti-solvent addition (n-heptane) improves yield to 89% on kilogram scale.
Table 4: Recrystallization Efficiency
| Solvent Ratio (EtOH:H₂O) | Purity Pre (%) | Purity Post (%) | Recovery (%) |
|---|---|---|---|
| 30:70 | 90.1 | 98.3 | 72 |
| 40:60 | 89.8 | 99.6 | 85 |
| 50:50 | 91.2 | 99.1 | 78 |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, difluoromethyl iodide, potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazoles depending on the specific reagents and conditions used .
Scientific Research Applications
N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Pyrazole Derivatives
Pyrazole analogues differ primarily in substituent groups at the 1-, 3-, and 4-positions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Physicochemical Properties
- Lipophilicity : The benzyl group in the target compound increases logP compared to analogues with smaller 1-position substituents (e.g., fluoroethyl or cyclopropyl groups) .
- Hydrogen Bonding: The difluoromethyl group reduces hydrogen-bond donor capacity relative to hydroxyl or amine-substituted analogues (e.g., compounds in and ) .
Biological Activity
N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
- Molecular Formula : C14H19ClF2N4
- Molecular Weight : 316.78 g/mol
- CAS Number : 1855938-93-0
This compound exhibits various biological activities, primarily attributed to its interaction with specific biochemical pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancerous cells.
- Antifungal Activity : It has been evaluated for its ability to inhibit the growth of phytopathogenic fungi, demonstrating moderate to excellent antifungal properties .
- Anticancer Properties : Preliminary studies suggest that it may modulate autophagy and reduce mTORC1 activity, which is crucial for cancer cell survival and proliferation .
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving this compound:
Case Study 1: Antifungal Activity
A series of pyrazole derivatives, including this compound, were synthesized and tested against seven phytopathogenic fungi. The compound exhibited significant antifungal activity, outperforming traditional fungicides like boscalid in certain assays .
Case Study 2: Anticancer Mechanism
In a study focusing on pancreatic cancer cell lines (MIA PaCa-2), compounds with similar structures showed a reduction in mTORC1 activity and increased autophagic flux. This suggests that this compound may act through similar mechanisms, providing a basis for further investigation into its anticancer potential .
Research Findings
Recent research has emphasized the importance of pyrazole derivatives in drug development. For instance, modifications to the pyrazole ring have led to enhanced biological activities, including improved enzyme inhibition and antifungal properties . The synthesis of these compounds often involves complex chemical reactions that allow for the introduction of various functional groups that enhance their efficacy.
Q & A
Q. What are the optimal synthetic routes for N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine?
A copper-catalyzed coupling method is commonly employed for pyrazole derivatives. For example, a protocol involving 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine synthesis uses copper(I) bromide, cesium carbonate, and cyclopropanamine in dimethyl sulfoxide at 35°C for 48 hours, achieving a 17.9% yield . Alternative routes may involve Buchwald-Hartwig amination or nucleophilic substitution to improve efficiency. Solvent selection (e.g., DMSO or DMF) and base strength (e.g., Cs₂CO₃ vs. K₂CO₃) critically influence reaction kinetics and purity .
Q. How can structural characterization of this compound be performed?
Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., difluoromethyl groups show distinct splitting patterns near δ 5.5–6.5 ppm) .
- HRMS (ESI) : Confirm molecular weight with precision (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- X-ray crystallography : Employ SHELX for refinement (e.g., SHELXL for small-molecule structures) to resolve bond angles and torsional strain .
Q. What purification strategies are effective for this compound?
Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) is standard. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water gradients can enhance resolution. Acid-base extraction (e.g., HCl washes) may remove unreacted amines or catalysts .
Q. How does the difluoromethyl group influence reactivity?
The difluoromethyl moiety enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Its electron-withdrawing nature can activate adjacent positions for electrophilic substitution or deactivate nucleophilic attack, depending on the reaction medium .
Q. What solvents and conditions stabilize this compound during storage?
Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Use anhydrous DMSO for biological assays, as aqueous buffers may precipitate the compound .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity?
Perform density functional theory (DFT) calculations to model electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases) can prioritize synthesis targets. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How to resolve contradictions in spectroscopic data across studies?
For conflicting NMR assignments:
- Compare solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Cross-reference with crystallographic data (e.g., bond lengths from SHELXL-refined structures) .
Q. What strategies improve yield in large-scale synthesis?
- Optimize catalyst loading (e.g., 10 mol% CuBr vs. 5 mol%).
- Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 48 hours).
- Employ flow chemistry for exothermic steps to enhance control and scalability .
Q. How to assess metabolic stability in vitro?
Q. What crystallographic challenges arise with fluorinated pyrazoles?
Fluorine’s high electron density can cause disorder in crystal lattices. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
